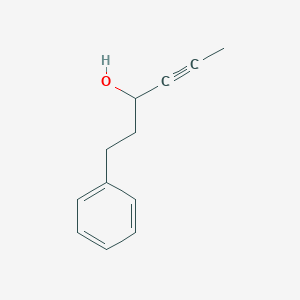

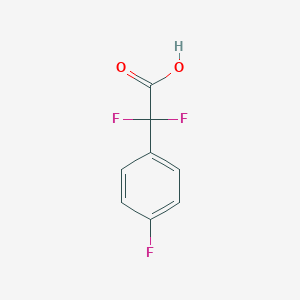

![molecular formula C14H9Cl2NO B024367 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 133330-61-7](/img/structure/B24367.png)

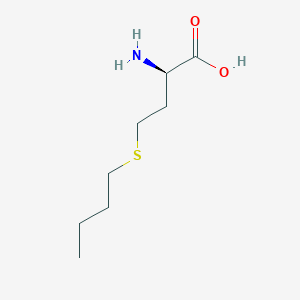

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Übersicht

Beschreibung

“2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one” is a chemical compound . It is an intermediate of Loratadine , which is a popular antihistamine drug used to treat allergies .

Molecular Structure Analysis

The molecular formula of this compound is C14H10ClNO . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid and its melting point is between 90-92°C . More specific properties like density, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Allergy Treatment

Loratadine is widely used to treat symptoms of allergies, such as hay fever, rhinitis, and urticaria. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . It is particularly valued for its non-sedative properties, allowing users to continue with their daily activities without drowsiness.

Pharmaceutical Reference Standard

In pharmaceutical research, Loratadine serves as a secondary standard and certified reference material. It is utilized in method development for qualitative and quantitative analyses, including pharma release testing . This ensures the quality and consistency of pharmaceutical products.

Clinical Research

Loratadine is used in clinical trials to explore new therapeutic uses and to better understand its pharmacokinetics and pharmacodynamics. Researchers study its metabolism, particularly how it is processed by cytochrome P450 enzymes like CYP3A4, and its interaction with histamine receptors .

Food and Beverage Quality Control

As a certified reference material, Loratadine can be used in quality control testing for food and beverage industries. It helps in ensuring that products meet the required safety and quality standards .

Impurity Analysis

Loratadine and its related compounds are used as impurities in the development of analytical methods. This is crucial for the pharmaceutical industry to identify and quantify impurities in drug formulations, ensuring drug safety and efficacy .

Potassium Channel Research

Loratadine has been shown to inhibit the two-pore domain potassium channel K2P18.1 (TRESK). This application is significant in neurological research, as it may contribute to the understanding of pain sensation and the development of new analgesics .

Wirkmechanismus

Target of Action

The compound, also known as Loratadine, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. It also inhibits the two-pore domain potassium channel K2P18.1 (also called TRESK or KCNK18) .

Mode of Action

Loratadine acts as a non-sedating histamine H1-receptor antagonist . It competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The selective antagonism of the histamine H1 receptors leads to suppression of the negative symptoms brought on by histamine H1 receptor activation.

Biochemical Pathways

The primary biochemical pathway affected by Loratadine is the histamine signaling pathway . By blocking the H1 receptor, Loratadine prevents the actions of histamine, which include vasodilation, increased vascular permeability, and nerve stimulation leading to symptoms of an allergic reaction.

Result of Action

The molecular and cellular effects of Loratadine’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, Loratadine prevents the typical allergic responses such as itching, runny nose, and sneezing.

Eigenschaften

IUPAC Name |

5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-4-5-11-9(7-10)2-1-8-3-6-12(16)17-13(8)14(11)18/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCFDJOSJCJZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442546 | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

CAS RN |

133330-61-7 | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133330-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

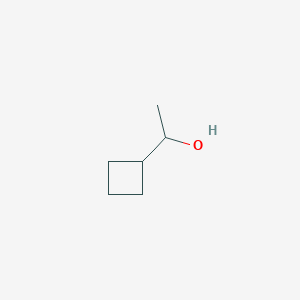

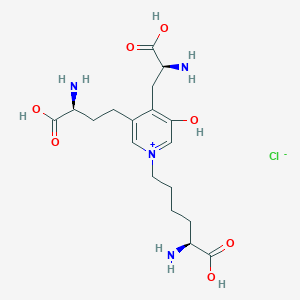

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)

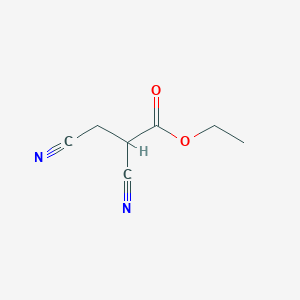

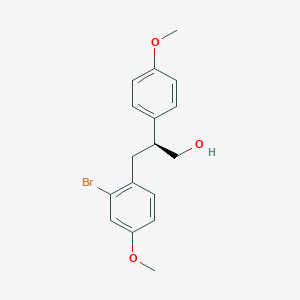

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)